molecular formula C11H15Cl2N3 B1451371 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride CAS No. 1185295-27-5

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride

Cat. No.: B1451371
CAS No.: 1185295-27-5
M. Wt: 260.16 g/mol
InChI Key: HUPFSCDVXJDIQD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride typically involves the condensation of 3,5-dimethylpyrazole with an appropriate phenylamine derivative. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanone

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride stands out due to its unique combination of the pyrazole ring and the phenylamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11;;/h3-7H,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFSCDVXJDIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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